4-(2-Phenylmorpholin-4-yl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3g/mol |
IUPAC Name |
2-phenyl-4-quinazolin-4-ylmorpholine |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-12-21(10-11-22-17)18-15-8-4-5-9-16(15)19-13-20-18/h1-9,13,17H,10-12H2 |
InChI Key |
BQLRZHDZJVANAB-UHFFFAOYSA-N |
SMILES |
C1COC(CN1C2=NC=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Phenylmorpholin 4 Yl Quinazoline and Its Analogues
General Synthetic Strategies for Quinazoline (B50416) Core Functionalization
The construction of the quinazoline ring system can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling and one-pot methodologies. frontiersin.orgfrontiersin.orgnih.govorganic-chemistry.org These strategies offer access to a diverse range of substituted quinazolines, enabling the exploration of structure-activity relationships.
Nucleophilic Substitution Reactions at the C4-Position of the Quinazoline Ring
Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline functionalization, particularly at the C4 position. mdpi.comnih.gov The presence of two nitrogen atoms in the pyrimidine (B1678525) ring renders the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. mdpi.com Numerous studies have shown that in 2,4-dichloroquinazoline (B46505) precursors, the C4 position is regioselectively substituted by various nucleophiles, including primary and secondary amines. mdpi.comresearchgate.net This regioselectivity is a well-documented and synthetically useful phenomenon, providing a reliable route to 4-aminoquinazoline derivatives. mdpi.com
Theoretical calculations indicate that while the carbon atom at C2 is more electron-deficient than at C4, the substitution at C4 is often favored. mdpi.com The reaction conditions, such as the choice of solvent, temperature, and reaction time, can be tailored to optimize the yield and selectivity of the desired 4-substituted product. mdpi.com For instance, the reaction of 2,4-dichloroquinazolines with a wide range of anilines, benzylamines, and aliphatic amines consistently yields the 4-amino-2-chloroquinazoline product. mdpi.com This preferential reactivity makes SNAr a primary method for introducing moieties like 2-phenylmorpholine (B1329631) onto the quinazoline scaffold.
Cyclization Reactions for De Novo Quinazoline Ring Formation
The de novo formation of the quinazoline ring is a fundamental approach that involves constructing the heterocyclic system from acyclic or simpler cyclic precursors. A classic and widely used method is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. frontiersin.orgnih.gov However, this method often requires harsh conditions. nih.gov
Modern advancements have led to a variety of cyclization strategies. These include the reaction of 2-aminobenzonitriles with various reagents, the cyclocondensation of anthranilic acid with lactim ethers, and the reaction of 2-aminobenzylamines with aldehydes. organic-chemistry.orgnih.gov For example, 2-aminobenzophenones can react with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) to form 4-substituted quinazolines. nih.gov Another approach involves the reaction of 2-aminoaryl ketones with aldehydes and an ammonium (B1175870) source, such as ammonium acetate, to construct the quinazoline ring. researchgate.net These methods often provide access to a wide range of substituted quinazolines by varying the starting materials.
Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis
Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of complex organic molecules, including quinazolines. frontiersin.orgnih.gov Catalysts based on palladium, copper, iron, and cobalt have been extensively used to facilitate the formation of the quinazoline scaffold. mdpi.comfrontiersin.orgresearchgate.net These reactions often offer high efficiency, good functional group tolerance, and milder reaction conditions compared to traditional methods. organic-chemistry.org
Palladium-catalyzed reactions, such as the three-component assembly of 2-aminobenzonitriles, aryl boronic acids, and aldehydes, provide a direct route to 2,4-disubstituted quinazolines. nih.gov Copper-catalyzed methods are also prevalent, for instance, in the tandem reaction of 2-bromobenzyl bromides with aldehydes and ammonia (B1221849) to yield functionalized quinazolines. nih.gov Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides offers an atom-economical and environmentally benign pathway to quinazolines. researchgate.net Similarly, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles presents a cost-effective and ligand-free approach. mdpi.comfrontiersin.org
Table 1: Examples of Metal-Catalyzed Quinazoline Synthesis
| Catalyst System | Starting Materials | Product Type | Reference(s) |
| Pd-catalyst, dppf | E-1-(2′-nitrophenyl)ethanoneo-methyloximes, benzyl (B1604629) alcohols | 2-Arylquinazolines | nih.gov |
| Cu(OAc)₂ | 2-Bromobenzyl bromides, aldehydes, NH₄OH | Functionalized quinazolines | nih.gov |
| FeCl₂·4H₂O | (2-Aminophenyl)methanols, benzamides | 2-Substituted quinazolines | researchgate.net |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, nitriles | 2-Substituted quinazolines | mdpi.comfrontiersin.org |
| Mn(I)-complex | 2-Aminobenzyl alcohols, primary amides | 2-Substituted quinazolines | mdpi.com |
Microwave-Assisted and One-Pot Synthetic Approaches for Quinazoline Derivatives
To improve reaction efficiency, reduce waste, and simplify synthetic procedures, microwave-assisted synthesis and one-pot reactions have gained significant traction in quinazoline chemistry. frontiersin.orgresearchgate.netnih.gov Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid heating. frontiersin.orgnih.gov
Microwave-assisted methods have been successfully applied to various quinazoline syntheses, including the Niementowski reaction and the cyclocondensation of anthranilic acid with lactim ethers. nih.gov One-pot procedures, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of time and resource efficiency. researchgate.netnih.gov For example, a one-pot, three-component reaction of anthranilic acids, carboxylic acids, and amines under microwave irradiation provides an efficient route to 2,3-disubstituted 3H-quinazolin-4-ones. researchgate.net Similarly, the synthesis of pyrazoloquinazolinones has been achieved in a one-pot microwave-driven procedure from α-cyano-ketones and 2-hydrazino-benzoic acids. nih.gov Iron-catalyzed, microwave-assisted cyclization of 2-halobenzoic acids and amidines in water has also been reported as a green and rapid method. rsc.org
Specific Synthetic Routes for Incorporating the 2-Phenylmorpholin Moiety at the C4-Position
The introduction of the 2-phenylmorpholinyl group at the C4 position of the quinazoline ring is typically achieved via a nucleophilic aromatic substitution reaction. This involves reacting a 4-haloquinazoline, most commonly 4-chloroquinazoline, with 2-phenylmorpholine. This reaction leverages the high reactivity of the C4 position towards nucleophilic attack, as discussed in section 2.1.1. The choice of solvent and base is crucial for driving the reaction to completion and for ease of purification.
Stereoselective Synthesis and the Importance of Absolute Stereochemistry (e.g., S-configuration)
The 2-phenylmorpholine moiety contains a chiral center at the C2 position of the morpholine (B109124) ring. Consequently, 4-(2-phenylmorpholin-4-yl)quinazoline exists as a pair of enantiomers. The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry, with one enantiomer frequently exhibiting significantly greater potency or a different pharmacological profile than the other. nih.gov Therefore, the stereoselective synthesis of a specific enantiomer, such as the (S)-enantiomer, is of great importance in medicinal chemistry.
The synthesis of an enantiomerically pure final product can be achieved in two main ways: by using an enantiomerically pure starting material (the chiral pool approach) or by separating the enantiomers of the final product or a late-stage intermediate (chiral resolution). The asymmetric synthesis of chiral 2-phenylmorpholine itself is a key step in the chiral pool approach. Once the desired enantiomer of 2-phenylmorpholine is obtained, it can be reacted with a 4-haloquinazoline to yield the enantiomerically pure this compound. The importance of stereochemistry is well-documented for various quinazoline-based drug candidates, where a specific chiral center is crucial for activity. nih.gov
Derivatization and Functionalization of the Quinazoline Scaffold for Analog Library Generation
The quinazoline core is a privileged scaffold in medicinal chemistry, and its strategic derivatization is a key approach for the generation of analog libraries to explore structure-activity relationships (SAR). The functionalization of the quinazoline ring, particularly at the C2 and C6 positions, allows for the fine-tuning of physicochemical properties and biological activity.
Strategic Modifications at the C2- and C6-Positions of the Quinazoline Ring
The generation of an analog library based on the this compound scaffold necessitates robust and versatile synthetic strategies to introduce a wide range of substituents at key positions of the quinazoline nucleus. The C2 and C6 positions are of particular interest as modifications at these sites have been shown to significantly impact the pharmacological profile of quinazoline-based compounds. nih.gov
Modification at the C6-Position:
The introduction of various functional groups at the C6-position of the quinazoline ring is typically achieved by starting with a correspondingly substituted anthranilic acid derivative. This approach allows for the incorporation of a diverse array of substituents at the C6-position early in the synthetic sequence. For instance, commercially available 5-substituted anthranilic acids (which become the 6-position in the final quinazoline ring) can be utilized to introduce groups such as halogens, alkyls, and methoxy (B1213986) groups.
A general synthetic route to 6-substituted-4-(2-phenylmorpholin-4-yl)quinazoline analogs would involve the initial reaction of a 5-substituted-anthranilic acid with a suitable cyclizing agent to form the corresponding 6-substituted-quinazolin-4(3H)-one. Subsequent chlorination of the 4-oxo group, followed by nucleophilic substitution with 2-phenylmorpholine, would yield the desired C6-modified analogs. This strategy has been successfully employed in the synthesis of novel 4,6-disubstituted quinazoline derivatives. nih.gov
Table 1: Examples of C6-Substituents for Analog Library Generation
| Substituent at C6 | Starting Material Example | Potential Functional Group |
| Bromo | 5-Bromoanthranilic acid | Halogen |
| Chloro | 5-Chloroanthranilic acid | Halogen |
| Methyl | 5-Methylanthranilic acid | Alkyl |
| Methoxy | 5-Methoxyanthranilic acid | Electron-donating group |
| Nitro | 5-Nitroanthranilic acid | Electron-withdrawing group |
The nitro group at the C6-position can be further elaborated, for example, by reduction to an amino group, which can then be subjected to a variety of functionalization reactions such as acylation or sulfonylation to expand the chemical diversity of the library. nih.gov
Modification at the C2-Position:
Regioselective modification of the C2-position of the quinazoline scaffold presents a greater synthetic challenge compared to the C4-position due to the latter's higher reactivity towards nucleophilic aromatic substitution. nih.gov However, several strategies have been developed to achieve selective C2-functionalization.
One common approach involves the use of a 2,4-dichloroquinazoline intermediate. The greater reactivity of the C4-chloro substituent allows for its selective replacement with the 2-phenylmorpholine moiety at a lower temperature. Subsequently, the less reactive C2-chloro group can be substituted by a different nucleophile at a higher temperature or by using a catalyst. This sequential substitution strategy enables the introduction of a wide range of substituents at the C2-position.
Alternatively, methods starting from 2-chloro-4(3H)-quinazolinone can be employed. The quinazolinone is first N-alkylated, followed by amination at the C2-position. rsc.org This allows for the introduction of various amino groups at the C2-position.
Recent advancements have also focused on C-H activation strategies to directly functionalize the C2-position, offering a more atom-economical approach. doi.org
Table 2: Synthetic Strategies for C2-Functionalization of this compound Analogs
| Strategy | Key Intermediate | Reagents and Conditions for C2-Modification |
| Sequential Nucleophilic Substitution | 6-Substituted-2,4-dichloroquinazoline | 1. 2-Phenylmorpholine (for C4) 2. Various nucleophiles (e.g., amines, thiols) at higher temperature (for C2) |
| Functionalization of 2-Chloro-4(3H)-quinazolinone | 2-Chloro-4(3H)-quinazolinone | 1. N-alkylation 2. C2-amination with various amines |
| C-H Annulation | 2-Arylquinazolin-4(3H)-ones | Rh(III)-catalyzed C-H activation with sulfoxonium ylides |
The synthesis of a library of 2,6-disubstituted this compound analogs would likely involve a combination of these strategies. For example, starting from a 5-substituted anthranilic acid to introduce diversity at the C6-position, followed by the formation of a 2,4-dichloroquinazoline intermediate. Sequential nucleophilic substitution would then allow for the introduction of the 2-phenylmorpholine at C4 and a variety of other functional groups at C2. This modular approach provides access to a large number of structurally diverse analogs for biological evaluation. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 4 2 Phenylmorpholin 4 Yl Quinazoline Derivatives
Core Quinazoline (B50416) Scaffold and the Influence of Substituents
The quinazoline scaffold is a versatile template found in numerous bioactive compounds. nih.gov Its properties can be finely tuned by introducing various substituents, which affects the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. arabjchem.org The development of potent quinazoline-based agents often involves strategic modifications to this core structure. nih.gov
Systematic modifications at positions 2, 4, and 6 of the quinazoline ring have been shown to be critical for determining the biological potency and selectivity of its derivatives. nih.govresearchgate.net
Position 2: The substituent at the C-2 position significantly influences the compound's activity. For instance, the introduction of aryl groups at this position has been shown to confer antiproliferative potency against various cell lines. nih.gov In some series, the presence of a 2-methoxyphenyl group combined with a basic side chain resulted in a remarkable activity profile against multiple cancer cell lines. nih.gov
Position 4: This position is a key site for modification and interaction with biological targets. In many active derivatives, including the parent compound 4-(2-phenylmorpholin-4-yl)quinazoline, this position is substituted with an amine-containing moiety. nih.gov Structure-activity relationship analyses have indicated that the nature of the substituent at C-4, such as an aniline (B41778) moiety, is a primary determinant of selectivity for certain targets like the HER2 kinase over EGFR. nih.gov The replacement of a 4-oxo group with various amines is a common strategy to generate libraries of 4-aminoquinazoline derivatives with diverse biological activities. researchgate.netmdpi.com
Position 6: Substitutions at the C-6 position of the quinazoline ring also play a crucial role in modulating biological activity. For example, the introduction of a bromine atom at this position in certain quinazoline series led to compounds with potent and selective EGFR inhibition. mdpi.com In a study on novel fungicides, the highest activity was observed when the substitution was at position 6. nih.gov Furthermore, structure-activity relationship analysis of HER2 inhibitors revealed that substituents at C-6, in combination with the C-4 aniline moiety, govern the selectivity over EGFR. nih.gov
The following table summarizes the observed effects of substitutions at these key positions on the biological activity of quinazoline derivatives.
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 2 | Aryl groups (e.g., Phenyl) | Confers antiproliferative activity. | nih.gov |
| 2 | 2-Methoxyphenyl with basic side chain | Remarkable activity against multiple cancer cell lines. | nih.gov |
| 4 | Aniline moiety | Key determinant of selectivity (e.g., HER2 over EGFR). | nih.gov |
| 4 | Morpholine-containing groups | Associated with significant cytotoxic activity against cancer cell lines. | nih.gov |
| 6 | Halogens (e.g., Bromine) | Can lead to potent and selective enzyme inhibition (e.g., EGFR). | mdpi.com |
| 6 | General Substitution | Highest antifungal activity noted with substitution at this position in one study. | nih.gov |
Pharmacophore Analysis of the 2-Phenylmorpholin Moiety
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For quinazoline derivatives, pharmacophore modeling helps in understanding the key interaction points and designing more potent compounds. nih.govresearchgate.net The 2-phenylmorpholin moiety itself presents several key features, including a hydrogen bond acceptor (oxygen atom), a hydrophobic aromatic region (phenyl group), and a flexible ring system that can adopt various conformations.
Stereochemistry is a critical factor in the biological activity of many chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The 2-phenylmorpholin moiety contains a chiral center at the C-2 position of the morpholine (B109124) ring. While the specific preference for the S-configuration for this compound is not detailed in the provided search results, it is a common theme in medicinal chemistry that one enantiomer is significantly more active than the other. This preference arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of a biological target like an enzyme or receptor. Further research would be needed to definitively establish the stereochemical preference for this specific compound's biological activities.
The morpholine ring is not a rigid structure. It can exist in different conformations, primarily the chair and boat forms. Studies on morpholine-substituted quinazoline derivatives have shown through NMR spectroscopy that the hydrogens on the morpholine ring are in a state of flux, indicating a rapid interconversion between these conformations. nih.gov This conformational flexibility is crucial for potency. It allows the 2-phenylmorpholin moiety to adapt its shape to achieve an optimal fit within the binding pocket of its biological target. A rigid molecule might not be able to establish all the necessary interactions for high-affinity binding, whereas a flexible one can orient its key pharmacophoric features, like the phenyl group and the morpholine oxygen, into the most favorable positions to maximize binding energy and, consequently, biological potency.
Rational Design and Lead Optimization Strategies
Rational drug design and lead optimization are systematic approaches used to improve the properties of a promising initial compound (a "lead"). For quinazoline derivatives, these strategies involve making targeted chemical modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.govresearchgate.net
In the design of novel anti-inflammatory agents, researchers have created condensed quinazoline systems like arabjchem.orgnih.govnih.govtriazino[2,3-c]quinazolines as bioisosteric analogues of known active compounds. preprints.orguib.no This approach of replacing or modifying ring systems and substituents based on bioisosteric principles can lead to significant changes in biological activity, selectivity, and target interaction, providing a powerful tool for the development of new therapeutic candidates. nih.gov
The following table lists examples of bioisosteric replacements and their rationale in the context of quinazoline-related scaffolds.
| Original Moiety/Atom | Bioisosteric Replacement | Rationale/Effect | Reference |
|---|---|---|---|
| Carbon Atom | Sulfur Atom | Modifies lipophilicity and pharmacokinetic parameters like tissue distribution. | nih.govpreprints.org |
| Known Anti-inflammatory Core | arabjchem.orgnih.govnih.govtriazino[2,3-c]quinazoline Core | To develop novel bioactive molecules with potentially improved anti-inflammatory properties. | preprints.orguib.no |
| Urea Linker | Thiourea (B124793) Linker | Alters hydrogen bonding capacity and electronic properties, potentially improving target binding or selectivity. | mdpi.com |
Effects of Electron-Donating and Electron-Withdrawing Groups on SAR
The electronic properties of substituents on the aromatic rings of this compound derivatives play a pivotal role in modulating their structure-activity relationship (SAR). Research has systematically explored the influence of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the biological activity of these compounds, revealing critical insights for rational drug design.
An unsubstituted phenyl ring on the morpholine-containing quinazoline scaffold (compound AK-1) demonstrated effectiveness against A549 (lung cancer) cells but showed lower potency against MCF-7 (breast cancer) and SHSY-5Y (neuroblastoma) cell lines. nih.gov The introduction of substituents with varying electronic properties led to significant changes in this activity profile.
The introduction of an N,N-dimethylamine group, a strong electron-donating group, at the para position of the phenyl ring (compound AK-3) resulted in a compound that was effective against all three tested cell lines. nih.gov This suggests that increasing the electron density at this position can be favorable for broad-spectrum cytotoxic activity. Similarly, a thiomethyl substitution, which is also considered electron-donating, at the para position increased the potency against MCF-7 and SHSY-5Y cells, although the activity against A549 cells was halved. nih.gov
Conversely, the incorporation of electron-withdrawing groups also had a pronounced, albeit different, effect on the SAR. A para-cyano group (compound AK-6) and an ortho-fluoro group (compound AK-9), both classic electron-withdrawing substituents, rendered the compounds active against A549 cells but inactive against the other two cell lines. nih.gov This indicates that the presence of electron-withdrawing groups can confer selectivity towards certain cancer cell types. Another derivative with a 3,4,5-trimethoxy substitution (compound AK-10), which can have both electron-donating and steric effects, was found to be the most effective against all three cancer cell lines in the series. nih.gov
These findings underscore the sensitive dependence of the biological activity of this compound derivatives on the electronic nature of the substituents on the phenyl ring. The data suggests that electron-donating groups may enhance broad-spectrum activity, while electron-withdrawing groups might introduce a degree of selectivity.
Interactive Data Table: Effect of Substituents on Cytotoxic Activity
| Compound | Aromatic Ring C Substituent | Electronic Nature | Activity against A549 cells | Activity against MCF-7 cells | Activity against SHSY-5Y cells |
| AK-1 | Unsubstituted | Neutral | Effective | Less Potent | Less Potent |
| AK-3 | p-N,N-dimethyl amine | Electron-Donating | Effective | Effective | Effective |
| AK-6 | p-cyano | Electron-Withdrawing | Active | Inactive | Inactive |
| AK-9 | o-fluoro | Electron-Withdrawing | Active | Inactive | Inactive |
| AK-10 | 3,4,5-trimethoxy | Electron-Donating/Steric | Most Effective | Most Effective | Most Effective |
Molecular Mechanisms and Biological Activities of 4 2 Phenylmorpholin 4 Yl Quinazoline Derivatives
Inhibition of Bromodomain-Containing Protein 4 (BRD4)
Bromodomain-Containing Protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic readers. By recognizing and binding to acetylated lysine (B10760008) residues on histone tails, BRD4 plays a pivotal role in regulating gene transcription. Its involvement in the expression of oncogenes and pro-inflammatory genes has made it an attractive target for therapeutic intervention.
The BRD4 protein contains two tandem bromodomains, BD1 and BD2, which share a high degree of structural homology but can exhibit different binding affinities for inhibitors. Research into quinazoline-based BRD4 inhibitors has revealed that this scaffold can be effectively tailored to achieve potent binding to these bromodomains.
While specific binding affinity data for 4-(2-Phenylmorpholin-4-yl)quinazoline is not extensively published, studies on closely related quinazoline (B50416) derivatives provide valuable insights. For instance, a series of quinazoline-based analogs were developed where various substitutions were explored at the 2- and 4-positions of the quinazoline ring. In this context, the introduction of a phenylmorpholine group at the 4-position was investigated. Lead optimization studies revealed that the stereochemistry of the phenylmorpholine moiety is crucial, with the (S)-enantiomer demonstrating a higher binding affinity for BRD4 compared to the (R)-enantiomer. nih.gov
In a broader study of quinazoline-based BRD4 inhibitors, a different derivative, compound 48 , was shown to be a pan-BET family inhibitor with competitive binding affinities (Kd) across the two bromodomains of BRD4. nih.gov This highlights the potential of the quinazoline core to effectively target both BD1 and BD2.
Table 1: Binding Affinity of a Representative Quinazoline-Based BRD4 Inhibitor (Compound 48)
| Bromodomain | Binding Affinity (Kd, nM) |
|---|---|
| BRD4 (BD1) | 18 |
| BRD4 (BD2) | 50 |
Data is for a related quinazoline derivative, not this compound specifically. nih.gov
This data suggests that while selectivity for a single bromodomain can be engineered, many quinazoline-based inhibitors exhibit potent binding to both BD1 and BD2.
The primary mechanism by which this compound derivatives and other BET inhibitors exert their effects is through competitive binding to the acetylated lysine (KAc) binding pocket of the bromodomains. This pocket is a hydrophobic cavity that recognizes the acetylated lysine residues on histone tails. By occupying this site, the inhibitors prevent BRD4 from docking onto chromatin.
By preventing BRD4 from binding to acetylated histones, this compound derivatives can significantly alter the transcriptional landscape of a cell. BRD4 is known to be enriched at the promoters and enhancers of actively transcribed genes, where it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex, in turn, phosphorylates RNA Polymerase II, promoting transcriptional elongation.
Inhibition of BRD4 leads to a decrease in the transcription of a specific subset of genes, many of which are involved in cell proliferation, survival, and inflammation. A well-documented downstream target of BRD4 is the proto-oncogene c-MYC. Treatment with BRD4 inhibitors has been shown to effectively suppress c-MYC expression. nih.gov This modulation of gene expression underlies the potential therapeutic applications of these compounds in oncology and inflammatory diseases. The specific genes affected by this compound would depend on the cellular context and the specific gene regulatory circuits in which BRD4 is involved.
The transcriptional changes induced by BRD4 inhibition have a cascading effect on various cellular signaling pathways. One of the most notable is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival. BRD4 has been shown to be a co-activator for NF-κB, binding to the acetylated RelA subunit to enhance the transcription of NF-κB target genes.
By inhibiting BRD4, compounds like this compound can suppress the transcriptional activity of NF-κB. This can lead to a reduction in the production of pro-inflammatory cytokines and may contribute to the anti-inflammatory and anti-cancer effects of these molecules. While direct modulation of the MAPK pathway by this specific quinazoline derivative is less characterized, the intricate crosstalk between cellular signaling pathways suggests that downstream effects on MAPK signaling are plausible, particularly in cellular contexts where BRD4-regulated genes intersect with this pathway.
Interaction with Other Key Kinase Targets
Beyond their effects on epigenetic regulation, quinazoline derivatives are widely recognized for their ability to inhibit various protein kinases, which are crucial enzymes in cellular signal transduction.
The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival. Dysregulation of EGFR signaling, through overexpression or mutation, is a common driver of cancer.
Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as potent EGFR inhibitors. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of EGFR. This prevents the phosphorylation of downstream substrates and blocks the activation of signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.
Table 2: EGFR Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound Type | Target | IC50 (nM) |
|---|---|---|
| Nitro-Substituted-Azole Linked 4-Amino-quinazoline | EGFR | 0.37 - 12.93 |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR | 1.37 |
Data is for related quinazoline derivatives, not this compound specifically. nih.govnih.gov
The ability of the this compound scaffold to potentially inhibit both BRD4 and EGFR would represent a dual-targeting mechanism, which is an area of growing interest in drug discovery for its potential to overcome resistance and enhance therapeutic efficacy.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine-protein kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell cycle regulation, and apoptosis. jneonatalsurg.comnih.gov Its dysregulation is implicated in various pathologies, making it a significant therapeutic target. jneonatalsurg.com Research has shown that structures containing the 2-phenylmorpholine (B1329631) moiety are effective inhibitors of GSK-3β.
In one study, a series of 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones, which are structurally related to the quinazoline series, were synthesized and evaluated for their GSK-3β inhibitory activity. jneonatalsurg.com Several of these compounds demonstrated potent in vitro inhibition of the enzyme. jneonatalsurg.com Further work evolving from these 2-phenylmorpholine compounds led to the development of piperazine-based analogues, which also showed potent GSK-3β inhibition. fabad.org.tr Docking studies suggested that the nitrogen atom of the core moiety could form a key hydrogen bond within the enzyme's active site, contributing to the inhibitory activity. fabad.org.tr The inhibition of GSK-3β is considered a viable strategy for reducing the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and may also play a role in cancer therapy. jneonatalsurg.comjneonatalsurg.com
Phosphoinositide 3-kinase (PI3K) Inhibition
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that governs cell proliferation, survival, and growth. Its aberrant activation is a frequent event in many human cancers. The quinazoline core is a well-established scaffold for the development of PI3K inhibitors.
A series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamides were synthesized and found to possess significant antiproliferative activities. Specific enantiomers, namely (S)-C5 and (S)-C8, displayed potent inhibitory activity against PI3K enzymes, particularly the PI3Kα isoform, as well as mTOR. The development of specific PI3K inhibitors is considered a valuable approach for treating proliferative diseases. While not quinazolines, other morpholine-containing compounds like LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) have been shown to be potent and specific inhibitors of PI3K, underscoring the utility of the morpholine (B109124) group in targeting this kinase.
Other Relevant Kinase and Enzyme Targets (e.g., VEGFR-2, Topoisomerase-2, Hsp90, DHFR)
The versatility of the quinazoline scaffold allows its derivatives to interact with a range of other important enzyme targets implicated in cancer and other diseases. mdpi.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. mdpi.com Dual targeting of kinases by a single molecule is a promising cancer-fighting strategy. In this context, new sets of 2-thioquinazolin-4(3H)-ones have been synthesized and identified as dual inhibitors of both EGFR and VEGFR-2.
Topoisomerase-2: Topoisomerase II (Topo II) is a vital enzyme that alters DNA topology to facilitate processes like replication and transcription. It is a validated target for anticancer drugs. Certain quinazoline derivatives, specificallytriazolo[4,3-c]quinazolines, have been designed to act as intercalative Topo II inhibitors, disrupting DNA structure and blocking the enzyme's catalytic activity.
Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that aids in the stability and function of numerous client proteins, many of which are critical for cancer cell survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell death. While direct inhibition by a this compound derivative is not explicitly detailed, Hsp90 is considered a promising target for anti-cancer drug development, and various heterocyclic compounds are under investigation.
DHFR: Dihydrofolate reductase (DHFR) is an enzyme essential for the synthesis of nucleic acids and amino acids. It is a classic target for antifolate drugs used in cancer and infectious disease treatment. Several series of quinazolinone derivatives have been designed and synthesized as DHFR inhibitors, demonstrating the scaffold's potential to interfere with this fundamental metabolic pathway.
Preclinical Efficacy Studies in Disease Models (Mechanistic Insights)
The therapeutic potential of this compound derivatives and related compounds has been substantiated through extensive preclinical testing in both in vitro and in vivo models. These studies provide crucial insights into their antiproliferative and anti-inflammatory mechanisms.
In Vitro Antiproliferative Activity Across Various Cancer Cell Lines (e.g., Leukemia, Breast, Hepatic, Colorectal)
Derivatives based on the quinazoline and quinazolinone scaffolds have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.
For instance, a series of novel quinazoline derivatives carrying substituted-sulfonamides showed promising activity. Compound 4d from this series was particularly effective, with IC₅₀ values of 2.5 µM against MCF-7 (breast cancer), 5.6 µM against A549 (lung cancer), 6.87 µM against LoVo (colorectal cancer), and 9 µM against HepG2 (hepatic cancer). In another study, quinazolin-4(3H)-one derivatives designed as PI3K inhibitors also showed potent antiproliferative effects against HCT116 (colorectal) and MCF-7 (breast) cancer cell lines. Furthermore, S-alkylated quinazolin-4(3H)-ones, acting as dual EGFR/VEGFR-2 inhibitors, displayed superior potency against multiple cell lines compared to the standard drug sorafenib.
Interactive Table: In Vitro Antiproliferative Activity of Quinazoline Derivatives
| Compound Series | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Quinazoline-sulfonamide (4d) | MCF-7 | Breast | 2.5 | |
| Quinazoline-sulfonamide (4d) | A549 | Lung | 5.6 | |
| Quinazoline-sulfonamide (4d) | LoVo | Colorectal | 6.87 | |
| Quinazoline-sulfonamide (4d) | HepG2 | Hepatic | 9.0 | |
| 2-thioquinazolin-4(3H)-one (4) | Not Specified | Multiple | 1.50 - 5.86 | |
| 2-thioquinazolin-4(3H)-one (20) | Not Specified | Multiple | 4.42 - 6.39 | |
| Quinazolinone (3e) | CCRF-CEM | Leukemia | GI% = 65.2 | |
| Quinazolinone (3e) | RPMI-8226 | Leukemia | GI% = 63.22 |
In Vivo Studies on Tumor Growth Inhibition in Xenograft Models
Following promising in vitro results, select quinazoline derivatives have been advanced to in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies assess the compound's ability to inhibit tumor growth in a living organism.
A series of [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amines were tested for in vivo efficacy in a HT-29 human colon adenocarcinoma xenograft model, with compound 9 showing promising activity. Similarly, a PI3K inhibitor based on the quinazolin-4(3H)-one scaffold, compound (S)-C5 , was found to efficaciously inhibit tumor growth in a murine S-180 sarcoma model. Other studies have demonstrated the in vivo anti-tumor activity of quinazoline analogues in models of Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA). A novel phenyl chlormethine-quinazoline derivative was also shown to induce apoptosis in HepG2 cells both in vitro and in vivo. nih.gov
Interactive Table: In Vivo Efficacy of Quinazoline Derivatives in Tumor Models
| Compound Series | Animal Model | Tumor Type | Outcome | Reference |
|---|---|---|---|---|
| Quinazolin-4-yl-amines (Cmpd 9) | Nude Mice | HT-29 Colon Xenograft | Promising Activity | |
| Quinazolin-4(3H)-one (S)-C5 | Mice | S-180 Sarcoma | Efficacious Tumor Growth Inhibition | |
| Quinazoline analogue (Cmpd 21) | Swiss Albino Mice | Ehrlich Ascites Carcinoma | Enhanced Mean Survival Time | |
| Quinazoline analogue (Cmpd 12) | Swiss Albino Mice | Dalton's Ascites Lymphoma | Significant Tumor Volume/Weight Reduction | |
| 2,4-diamino-quinazoline (2,4-DAQ) | Nude Mice | Human Gastric Tumor Xenograft | Suppressed Tumor Growth | nih.gov |
In Vivo Studies on Modulating Inflammatory Responses in Animal Models (e.g., Arthritis)
The therapeutic potential of quinazoline derivatives extends to inflammatory diseases. Their efficacy has been evaluated in various animal models that mimic acute and chronic inflammation. A key mechanism for this activity is the inhibition of the pro-inflammatory transcription factor NF-κB. jneonatalsurg.com
In a study focused on developing anti-inflammatory agents, new alkylthiourea quinazoline derivatives were designed to selectively inhibit NF-κB activation while minimizing general cytotoxicity. The anti-inflammatory and analgesic potential of a novel quinazoline derivative was assessed in several validated animal models. The compound demonstrated dose-dependent inhibition of paw edema in the carrageenan-induced paw edema model (an acute inflammation model) and reduced granuloma formation in the cotton pellet-induced granuloma model (a chronic inflammation model).
Furthermore, a review highlighted a specific quinazoline derivative, compound 86 , which showed a favorable anti-inflammatory effect in rats with adjuvant-induced arthritis, a common model for studying rheumatoid arthritis. This indicates the potential of these compounds to treat complex inflammatory conditions like arthritis.
In Vivo Studies in Parasitic Infection Models (e.g., Antimalarial Activity)
The therapeutic potential of quinazoline derivatives extends to the treatment of parasitic diseases, with notable in vivo studies demonstrating their antimalarial properties. Research has focused on the broader class of 4(3H)-quinazolinone derivatives as a source of lead compounds for new antimalarial drugs. longdom.orglongdom.org These compounds are of particular interest in the effort to develop safe and effective agents to combat the spread of malaria parasites resistant to existing therapies. longdom.org
In typical in vivo antimalarial evaluations, a standard 4-day suppressive test is employed using mice infected with a rodent malaria parasite, such as Plasmodium berghei. omicsonline.orgnih.gov In one such study, several newly synthesized 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone derivatives were evaluated for their activity against a chloroquine-sensitive P. berghei ANKA strain. nih.gov The results indicated that the tested compounds exhibited significant antimalarial activities, with mean percentage suppression of parasitemia ranging from 43.71% to 72.86%, which was significantly higher than the negative control group. nih.gov Specifically, compounds designated as 12 and 13 were the most potent in this series, showing mean percentage suppressions of 67.60% and 72.86%, respectively. nih.gov
Another study investigating different 4(3H)-quinazolinone derivatives also reported promising results. longdom.orgomicsonline.org Four synthesized compounds (IIIc, IVa, IVb, and IVf ) demonstrated activity against P. berghei, with compound IVa being identified as the most active among them. longdom.orgomicsonline.org These findings underscore the potential of the 4(3H)-quinazolinone scaffold as a viable starting point for the development of novel antimalarial agents. longdom.orgnih.gov
**Table 1: In Vivo Antimalarial Activity of Selected Quinazolinone Derivatives against *P. berghei***
| Compound Series | Specific Compound | Mean Percentage Suppression (%) | Reference |
|---|---|---|---|
| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Compound 12 | 67.60 | nih.gov |
| Compound 13 | 72.86 | nih.gov | |
| 4(3H)-quinazolinone derivatives | Compound IIIc | Active | longdom.orgomicsonline.org |
| Compound IVa | Most Active in Series | longdom.orgomicsonline.org | |
| Compound IVb | Active | longdom.orgomicsonline.org | |
| Compound IVf | Active | longdom.orgomicsonline.org |
Mechanisms of Action at the Cellular and Molecular Level
Quinazoline derivatives are recognized for their ability to exert anticancer effects through various mechanisms, prominently including the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov The core quinazoline structure serves as a valuable template for designing therapeutics that can alter these fundamental cellular processes. nih.gov
Studies on specific 4-aminoquinazoline derivatives have demonstrated their capacity to inhibit cancer cell proliferation by arresting the cell cycle and triggering apoptosis. nih.gov For instance, a novel 4-aminoquinazoline derivative, compound 6b , was found to cause cell cycle arrest at the G1 phase. nih.gov This halt in the cell cycle progression prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. Furthermore, compound 6b was shown to induce apoptosis through a mitochondrial-dependent pathway. nih.gov
Similarly, other quinazoline-based compounds, such as 2,4-diamino-quinazoline (2,4-DAQ) , have been shown to suppress cancer cell growth by activating the apoptotic pathway. nih.gov The induction of apoptosis by 2,4-DAQ was verified by the detection of key apoptotic markers, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov These findings highlight a common mechanistic theme for quinazoline derivatives, where interference with cell cycle progression and the activation of apoptotic pathways are key to their therapeutic effects. nih.govnih.gov
The biological activities of quinazoline derivatives are often rooted in their ability to modulate specific intracellular signaling pathways that are critical for cell survival, proliferation, and differentiation. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a frequently dysregulated signaling cascade in human cancers and a key target for this class of compounds. nih.govnih.gov
Research has led to the design and synthesis of 4-aminoquinazoline derivatives that act as potent and selective inhibitors of PI3K. nih.gov Compound 6b , for example, demonstrated selective inhibition of the PI3Kα isoform with an IC50 value of 13.6 nM. nih.gov By suppressing the kinase activity of PI3Kα, this compound effectively blocks the downstream activation of the PI3K/Akt pathway. nih.gov The inhibition of this crucial survival pathway is directly linked to the observed G1 cell cycle arrest and induction of apoptosis in cancer cells. nih.gov
The PI3K/Akt pathway often interacts with other critical signaling cascades, such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. nih.gov In some cellular contexts, the activation of the PI3K/Akt pathway can confer a lower dependency on MAPK/ERK signaling. nih.gov While direct modulation of p38 and ERK by this compound derivatives is a subject of ongoing investigation, the established ability of related quinazolines to potently inhibit the PI3K/Akt pathway demonstrates a primary mechanism for their cellular effects. nih.gov This targeted interference with key signaling nodes disrupts the intricate network that cancer cells rely on for their growth and survival.
Future Perspectives and Research Directions for 4 2 Phenylmorpholin 4 Yl Quinazoline and Its Analogues
Development of Novel and Green Synthetic Methodologies
The synthesis of the quinazoline (B50416) core has traditionally involved methods that are often resource-intensive. Future efforts will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. acs.orgopenmedicinalchemistryjournal.com The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce hazardous waste and energy consumption. hud.ac.uk
Key future directions in synthesis include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and procedural simplicity. openmedicinalchemistryjournal.com The development of novel MCRs for constructing the 2-phenyl-4-aminoquinazoline core could significantly streamline the synthesis of 4-(2-Phenylmorpholin-4-yl)quinazoline and its analogues.
Catalyst Innovation: Research into novel catalysts, such as reusable solid acid catalysts or transition-metal catalysts like copper and palladium, can lead to milder reaction conditions and higher yields. nih.govnih.gov Copper-catalyzed Ullmann-type reactions, for instance, are effective for C-N bond formation, which is crucial for introducing the morpholine (B109124) moiety. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer, more controlled production. Microwave irradiation has been successfully used to synthesize various quinazoline derivatives, including 1,2-dihydroquinazolines. openmedicinalchemistryjournal.com
Visible-Light Photocatalysis: This emerging green chemistry technique uses light as a renewable energy source to drive chemical reactions, offering a sustainable alternative to traditional heating. nih.gov The synthesis of quinazolinones using photocatalysts like fluorescein (B123965) has been demonstrated and could be adapted for related structures. nih.gov
A typical modern synthesis would likely involve the construction of a 4-chloro-2-phenylquinazoline (B1330423) intermediate, followed by a nucleophilic aromatic substitution reaction with 2-phenylmorpholine (B1329631). hud.ac.uk Improving the efficiency and environmental footprint of each step is a key research goal.
Advanced SAR Studies for Enhanced Potency, Selectivity, and In Vivo Activity
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate. For this compound, future SAR studies will be guided by its likely role as a kinase inhibitor, particularly targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways. acs.orghud.ac.uk
Key areas for SAR exploration include:
The Morpholine Moiety: The morpholine ring is a critical pharmacophore in many PI3K and mTOR inhibitors, often forming a crucial hydrogen bond with the kinase hinge region. acs.org Future studies will explore how substitutions on the morpholine ring, such as the existing phenyl group, affect binding affinity and selectivity. The stereochemistry of the 2-phenyl group will also be a critical factor to investigate.
The Quinazoline Core: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are vital for interacting with the kinase hinge region. mdpi.com Substitutions at other positions on the quinazoline's benzene (B151609) ring (e.g., C-6 or C-7) with small, electron-releasing, or aminoalkoxy groups can modulate potency, selectivity, and pharmacokinetic properties. mdpi.com
The 2-Phenyl Substituent: Modifications to the phenyl ring at the C-2 position can significantly impact activity. Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) at different positions on this ring will be explored to enhance potency and exploit additional binding pockets within the target kinase. nih.gov
The following table summarizes hypothetical SAR data based on findings for analogous PI3K/mTOR inhibitors.
| Compound ID | Quinazoline C2-Substituent | Quinazoline C4-Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Notes |
| Parent | Phenyl | 2-Phenylmorpholin-4-yl | Baseline | Baseline | The reference compound. |
| Analog 1 | 4-Fluorophenyl | 2-Phenylmorpholin-4-yl | Lower | Lower | Fluorine substitution often enhances binding affinity. |
| Analog 2 | Phenyl | Morpholin-4-yl | Higher | Higher | Removal of the 2-phenyl group from morpholine may reduce potency. |
| Analog 3 | Phenyl | (R)-3-Methylmorpholin-4-yl | Variable | Lower | The (R)-3-methylmorpholine moiety is known to confer mTOR selectivity. nih.gov |
| Analog 4 | Phenyl | 2-Phenylpiperazin-1-yl | Variable | Variable | Replacing the morpholine oxygen with nitrogen could alter binding and properties like solubility. |
| Analog 5 | Phenyl | 2-Phenylmorpholin-4-yl | Lower | Lower | Adding a methoxy group at C-7 of the quinazoline core can improve activity. mdpi.com |
This table is illustrative and based on general SAR principles for kinase inhibitors.
Identification and Validation of New Biological Targets and Pathways
The structural motif of a morpholine-substituted quinazoline strongly suggests that this compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. hud.ac.uknih.gov This pathway is frequently dysregulated in cancer, playing a central role in cell growth, proliferation, survival, and metabolism. acs.orgnih.gov
Future research will focus on:
Target Validation: The primary goal will be to confirm and quantify the inhibitory activity of this compound against the various isoforms of PI3K (α, β, γ, δ) and the two mTOR complexes (mTORC1 and mTORC2). nih.govnih.gov Determining the selectivity profile is crucial, as isoform-selective inhibitors may offer a better therapeutic window than pan-PI3K inhibitors. nih.govsemanticscholar.org
Dual PI3K/mTOR Inhibition: Many quinazoline-based molecules act as dual inhibitors of both PI3K and mTOR. mdpi.com Research will explore if this compound possesses this dual activity, which can be advantageous for more comprehensive pathway inhibition.
Exploration of Other Kinase Targets: While PI3K/mTOR is the most probable target, the quinazoline scaffold is known to inhibit other kinases. nih.gov Future screening efforts should include panels of other relevant kinases, such as Epidermal Growth Factor Receptor (EGFR), to identify any additional or alternative mechanisms of action and to assess selectivity. nih.govnih.gov
Downstream Pathway Analysis: Validating the mechanism will require demonstrating the inhibition of downstream signaling proteins. This involves measuring the phosphorylation status of key effectors like Akt, S6 ribosomal protein, and 4E-BP1 in treated cells. nih.gov
Exploration of Combination Therapeutic Approaches Based on Mechanistic Understanding
Given that this compound is a putative PI3K/mTOR pathway inhibitor, it is a prime candidate for combination therapies, a cornerstone of modern oncology. Targeting a single pathway often leads to the development of resistance through the activation of bypass signaling routes.
Future research should explore combinations with:
Standard Chemotherapy: Combining a targeted agent with cytotoxic chemotherapy can enhance tumor cell killing and potentially overcome resistance.
Other Targeted Agents: Rational combinations based on signaling pathways are a promising strategy. For instance, combining a PI3K inhibitor with inhibitors of the MAPK pathway (e.g., MEK or ERK inhibitors) or with receptor tyrosine kinase inhibitors (e.g., HER2 inhibitors) could produce synergistic effects. nih.gov
Immunotherapy: There is growing evidence that PI3K signaling in immune cells can suppress antitumor immunity. Therefore, combining a PI3K inhibitor with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could enhance the efficacy of immunotherapy.
Radiotherapy: PI3K pathway inhibitors have been shown to act as radiosensitizers, suggesting that their combination with radiation could improve treatment outcomes for solid tumors. nih.gov
Mechanistic studies will be essential to understand the basis of any observed synergy and to identify predictive biomarkers for patient selection in future clinical trials.
Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Evaluation
To accurately assess the therapeutic potential of this compound and its analogues, robust preclinical models that recapitulate human disease are necessary.
Future research will utilize:
Advanced In Vitro Models:
Cell Line Panels: Initial efficacy will be tested against a broad panel of human cancer cell lines, particularly those with known mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss). nih.gov
3D Spheroids and Organoids: These models more accurately mimic the three-dimensional architecture and microenvironment of solid tumors compared to traditional 2D cell cultures.
CRISPR-Cas9 Engineered Models: Genetic engineering can be used to create isogenic cell lines that differ only by the presence or absence of a specific mutation, allowing for precise investigation of the drug's mechanism and determinants of sensitivity.
Advanced In Vivo Models:
Xenograft Models: The efficacy of the compound will be evaluated in vivo using models where human cancer cell lines are implanted into immunodeficient mice (e.g., nude mice). nih.gov Tumor growth inhibition will be the primary endpoint.
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into mice, better retain the heterogeneity and genetic characteristics of the original human tumor and are considered more predictive of clinical outcomes.
Syngeneic and Genetically Engineered Mouse Models (GEMMs): To study the interaction of the drug with the immune system, models with a competent immune system are required. Syngeneic models (implanting mouse tumor cells into immunocompetent mice) and GEMMs (mice engineered to develop spontaneous tumors) are ideal for evaluating combination therapies with immunotherapy.
Pharmacokinetic/pharmacodynamic (PK/PD) studies will be integral to these in vivo experiments to correlate drug exposure with target engagement (e.g., p-Akt inhibition in tumor tissue) and antitumor efficacy. nih.gov
Q & A
Q. Advanced
- Geometry optimization : DFT reproduces experimental bond lengths and angles (e.g., ferrocene-quinazoline hybrids) to validate structural models .
- Redox potential prediction : Calculates HOMO/LUMO energies to explain electrochemical behavior, aligning with cyclic voltammetry data .
- Solvent effects : Implicit solvent models (e.g., PCM) simulate how polarity influences reactivity and stability .
How to resolve contradictions in reported biological activities across studies?
Q. Advanced
- Standardized assays : Use consistent cell lines (e.g., HUVECs for anti-angiogenic studies) and concentrations to minimize variability .
- Target validation : Confirm kinase inhibition via enzymatic assays (e.g., EGFR tyrosine kinase) alongside cell-based studies .
- Meta-analysis : Compare logP, IC₅₀, and structural motifs (e.g., morpholine vs. pyridyl substitutions) to identify SAR trends .
What biological activities are associated with this compound derivatives?
Q. Basic
- Anticancer activity : Inhibits tyrosine kinases (e.g., EGFR) and angiogenesis in HUVECs .
- Antimicrobial effects : Quinazoline scaffolds show activity against bacterial/fungal pathogens via membrane disruption .
- CNS applications : Hybrid derivatives (e.g., 4-aminoquinazolines) exhibit anti-Alzheimer’s potential through acetylcholinesterase inhibition .
What strategies guide SAR studies for quinazoline derivatives?
Q. Advanced
- 3D-QSAR modeling : Correlates substituent electronic/steric properties with bioactivity (e.g., morpholine’s role in kinase binding) .
- Fragment-based design : Modifies the quinazoline core (e.g., chloro, methoxy, or morpholinyl groups) to enhance target affinity .
- Bioisosteric replacement : Substitutes phenylmorpholinyl with pyridyl or thiazole groups to improve solubility or metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
